molecular formula C3HBrClNO3S B12972963 5-Bromoisoxazole-3-sulfonyl chloride

5-Bromoisoxazole-3-sulfonyl chloride

Cat. No.: B12972963
M. Wt: 246.47 g/mol
InChI Key: LAAZUAVFVXZMHD-UHFFFAOYSA-N
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Description

5-Bromoisoxazole-3-sulfonyl chloride is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoxazole-3-sulfonyl chloride typically involves the halogenation of isoxazole derivatives. . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to produce the compound in bulk. The use of continuous flow reactors and advanced purification techniques ensures the high purity and consistency required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisoxazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Copper(I) or ruthenium(II) catalysts for cycloaddition reactions

    Solvents: Organic solvents such as dichloromethane, acetonitrile

Major Products:

    Sulfonamide Derivatives: Formed through substitution reactions with amines

    Isoxazole Conjugates: Resulting from cycloaddition reactions with alkynes

Mechanism of Action

The mechanism of action of 5-Bromoisoxazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of bioactive molecules and other functionalized compounds .

Comparison with Similar Compounds

  • 5-Chloroisoxazole-3-sulfonyl Chloride
  • 5-Fluoroisoxazole-3-sulfonyl Chloride
  • 5-Iodoisoxazole-3-sulfonyl Chloride

Comparison: 5-Bromoisoxazole-3-sulfonyl chloride is unique due to its specific reactivity and the properties imparted by the bromine atom. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C3HBrClNO3S

Molecular Weight

246.47 g/mol

IUPAC Name

5-bromo-1,2-oxazole-3-sulfonyl chloride

InChI

InChI=1S/C3HBrClNO3S/c4-2-1-3(6-9-2)10(5,7)8/h1H

InChI Key

LAAZUAVFVXZMHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1S(=O)(=O)Cl)Br

Origin of Product

United States

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